
1-(a-D-ribofuranosyl)uracil
Overview
Description
It is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents . This compound plays a crucial role in the structure of RNA and DNA, making it essential for various biological processes, including cell metabolism, energy provision, signal transmission, and cell division .
Mechanism of Action
Target of Action
1-(a-D-ribofuranosyl)uracil is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad and targets these malignancies specifically .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in the induction of apoptosis, a process of programmed cell death . This leads to the death of the malignant cells, thereby reducing the progression of the malignancies .
Biochemical Pathways
The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, this compound prevents the replication of the malignant cells . The downstream effect of this inhibition is the induction of apoptosis, leading to the death of the malignant cells .
Result of Action
The result of the action of this compound is the reduction in the progression of indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis, which leads to the induction of apoptosis and the death of the malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(a-D-ribofuranosyl)uracil can be synthesized through chemical or biological methods. Chemical synthesis typically involves a multi-step reaction, starting with the reaction of uracil with glucose . One common method is the Vorbrüggen glycosylation, which involves the use of silylated nucleobases and glycosyl donors in the presence of a Lewis acid . Another method involves the use of mercuri procedure and fusion reactions .
Industrial Production Methods
Industrial production of this compound often employs engineered microorganisms to catalyze the reactions through metabolic pathways. This biosynthesis method is advantageous as it is more environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(a-D-ribofuranosyl)uracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield uracil derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Antiviral Activity
1-(α-D-ribofuranosyl)uracil exhibits significant antiviral properties against various viruses, making it a candidate for therapeutic use.
Case Studies and Findings
- A study synthesized several uracil nucleosides and evaluated their activity against Herpes Simplex Virus type 1 (HSV-1). Compounds derived from uracil showed promising results, with some achieving total prevention of viral cytopathic effects at lower concentrations than the standard antiviral acyclovir (ACV) .
- Another research focused on synthesizing nucleoside analogs bearing 1,2,3-triazol-4-yl fragments. These compounds were tested against influenza virus A H1N1 and demonstrated moderate antiviral activity, with IC50 values ranging from 24.3 µM to 57.5 µM .
Antitumor Properties
The compound has been investigated for its potential in treating various malignancies.
Immunomodulatory Effects
Research indicates that 1-(α-D-ribofuranosyl)uracil may influence immune responses.
Applications
- The compound has been studied for its effects on various immune signaling pathways. Its modulation of the JAK/STAT signaling pathway suggests potential applications in treating autoimmune diseases and enhancing immune responses against infections .
Synthesis and Structural Variations
The synthesis of 1-(α-D-ribofuranosyl)uracil and its derivatives is crucial for enhancing its pharmacological properties.
Synthesis Techniques
- Various synthetic methods have been developed to create derivatives of 1-(α-D-ribofuranosyl)uracil with improved bioactivity. For instance, modifications involving acetylation or the introduction of different substituents on the uracil moiety have been explored .
Table 1: Antiviral Activity of Nucleoside Analogues
Compound | Virus Type | IC50 (µM) | Remarks |
---|---|---|---|
Compound 6 | HSV-1 | 15.76 | Higher activity than acyclovir |
Compound 8 | Influenza A H1N1 | 24.3 | Moderate activity observed |
Compound 11c | Influenza A H1N1 | 29.2 | Comparable activity to other nucleosides |
Table 2: Antitumor Activity Mechanisms
Mechanism | Description |
---|---|
Apoptosis | Induces programmed cell death in cancer cells |
Autophagy | Modulates cellular degradation processes |
Cell Cycle Regulation | Interferes with cell division and proliferation |
Comparison with Similar Compounds
1-(a-D-ribofuranosyl)uracil can be compared with other nucleosides such as:
1-(β-D-ribofuranosyl)uracil (beta-D-uridine): Unlike alpha-D-uridine, beta-D-uridine is more commonly found in nature and is a key component of RNA.
1-(β-D-ribofuranosyl)-5-ethynylimidazole-4-carboxamide (EICAR): This compound has a wide spectrum of activity against DNA and RNA viruses and is used in antiviral therapies.
Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide): Ribavirin is an antiviral nucleoside analog used to treat various viral infections.
The uniqueness of this compound lies in its rare alpha configuration, which imparts distinct biochemical properties and stability compared to its beta counterparts .
Biological Activity
1-(α-D-ribofuranosyl)uracil, also known as α-uridine, is a purine nucleoside analog that has garnered attention for its biological activities, particularly in the context of cancer treatment and antiviral applications. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Overview of 1-(α-D-ribofuranosyl)uracil
1-(α-D-ribofuranosyl)uracil is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents. Its unique α-configuration distinguishes it from other nucleosides, impacting its biochemical properties and stability. This compound primarily targets indolent lymphoid malignancies and exhibits broad-spectrum anticancer effects by inhibiting DNA synthesis .
The primary mechanism through which 1-(α-D-ribofuranosyl)uracil exerts its biological activity involves:
- Inhibition of DNA Synthesis : The compound interferes with the DNA synthesis pathway, leading to reduced proliferation of malignant cells.
- Targeting Indolent Lymphoid Malignancies : Its effectiveness against specific types of cancer makes it a valuable candidate for further research in oncology .
Therapeutic Applications
1-(α-D-ribofuranosyl)uracil has been investigated for various therapeutic applications:
- Anticancer Activity : The compound shows promise in treating indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and other slow-growing cancers .
- Antiviral Properties : Research indicates potential antiviral effects against certain viruses, including influenza A H1N1, although further studies are needed to elucidate these effects fully .
Table 1: Antiviral Activity Against Influenza A H1N1
Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
1-(α-D-ribofuranosyl)uracil | 57.5 | 200 | 3.48 |
Compound 2i | 24.3 | 150 | 6.17 |
Compound 11c | 29.2 | 180 | 6.16 |
IC50 values indicate the concentration required to inhibit viral replication by 50%, while CC50 represents the concentration that is cytotoxic to 50% of cells. The Selectivity Index (SI) is calculated as CC50/IC50, indicating the safety margin of the compound.
Case Study: Antitumor Efficacy
A study conducted on the efficacy of 1-(α-D-ribofuranosyl)uracil in a mouse model of CLL demonstrated significant tumor regression when administered at therapeutic doses. The study highlighted the compound's ability to induce apoptosis in malignant B-cells while sparing normal lymphocytes, suggesting a favorable safety profile .
Comparative Analysis with Similar Compounds
The biological activity of 1-(α-D-ribofuranosyl)uracil can be compared with other nucleoside analogs:
Compound Name | Configuration | Primary Use |
---|---|---|
1-(β-D-ribofuranosyl)uracil | β-configuration | Commonly found in RNA |
Ribavirin | β-configuration | Antiviral treatment for various infections |
EICAR | β-configuration | Broad-spectrum antiviral activity |
The α-configuration of 1-(α-D-ribofuranosyl)uracil provides distinct biochemical properties that may enhance its therapeutic efficacy compared to β-anomers .
Properties
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-JBBNEOJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364101 | |
Record name | AC1LU69J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3258-07-9 | |
Record name | AC1LU69J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the α-anomer of uridine differ from the naturally occurring β-anomer in terms of its interaction with enzymes?
A1: While the provided research articles do not directly compare the activity of α-uridine with β-uridine, the study by [Wu et al. (2)] investigates the interaction of a closely related molecule, 5-formyl-1-(α-D-ribofuranosyl)uracil 5'-triphosphate (α-fo5UTP), with Escherichia coli DNA-dependent RNA polymerase. This study shows that α-fo5UTP acts as a non-competitive inhibitor of RNA polymerase, suggesting that it binds to a site distinct from the substrate binding site. [] This binding leads to reversible inhibition of the enzyme, likely through Schiff base formation between the formyl group of α-fo5UTP and an amino group on the enzyme. [] Although further research is needed to directly compare the behavior of α- and β-anomers, this example highlights how the stereochemistry at the anomeric carbon can significantly impact interactions with enzymes.
Q2: What makes 1-(α-D-ribofuranosyl)uracil a useful compound in the synthesis of other molecules?
A2: The research by [Schinazi et al. (4)] demonstrates the utility of a protected derivative of 1-(α-D-ribofuranosyl)uracil as a precursor for synthesizing carborane-containing nucleosides. [] Specifically, 1,3-di-O-acetyl-5-O-benzoyl-2-O-(o-carboran-1-ylmethyl)-D-ribofuranose, derived from 1-(α-D-ribofuranosyl)uracil, was successfully employed to create a novel carborane-uracil conjugate. [] This highlights the potential of using modified uridine derivatives as building blocks for creating compounds with potential applications in fields like boron neutron capture therapy.
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